Bulk Thermal Property: Melting Point Depression Versus Non-Chlorinated and Mono-Chlorinated Analogs
The 2,4-dichloro substitution profoundly depresses the crystal lattice energy relative to the unsubstituted phenyl and 4-chlorophenyl analogs. The target compound exhibits a melting point of 133 °C, which is significantly lower than 5-amino-1-phenyltetrazole (143–146 °C) and 5-amino-1-(4-chlorophenyl)tetrazole (approx. 155–158 °C) . This difference indicates reduced intermolecular hydrogen-bonding strength in the solid state, a factor directly relevant for formulation processing, solubility enhancement, and consistent batch-to-batch crystallinity [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 133 °C |
| Comparator Or Baseline | 5-Amino-1-phenyltetrazole (143–146 °C); 5-Amino-1-(4-chlorophenyl)tetrazole (~155–158 °C) |
| Quantified Difference | Δ = -10 to -25 °C (depression) |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; vendor-published data |
Why This Matters
A lower and sharper melting point can simplify purification by recrystallization and is a critical quality control parameter for ensuring lot-to-lot reproducibility in industrial procurement, especially when high-crystallinity material is required.
- [1] PubChem Compound Summary for CID 2773297, '5-Amino-1-phenyl-1H-tetrazole', National Center for Biotechnology Information. Melting Point: 143-146 °C. View Source
